tert-Butyl ((5-bromo-7-formylbenzofuran-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((5-bromo-7-formylbenzofuran-2-yl)methyl)carbamate is an organic compound that features a benzofuran ring substituted with a bromine atom and a formyl group The tert-butyl carbamate group is attached to the benzofuran ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-bromo-7-formylbenzofuran-2-yl)methyl)carbamate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Bromination: The benzofuran ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formylation: The formyl group is introduced via a formylation reaction, often using reagents like Vilsmeier-Haack reagent.
Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This can be achieved by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The bromine atom on the benzofuran ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl ((5-bromo-7-formylbenzofuran-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((5-bromo-7-formylbenzofuran-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The formyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group in organic synthesis.
tert-Butylbenzene: An aromatic compound with a tert-butyl group attached to a benzene ring.
tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate: A structurally similar compound with a pyridine ring instead of a benzofuran ring.
Uniqueness
tert-Butyl ((5-bromo-7-formylbenzofuran-2-yl)methyl)carbamate is unique due to the presence of both a bromine atom and a formyl group on the benzofuran ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C15H16BrNO4 |
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Molecular Weight |
354.20 g/mol |
IUPAC Name |
tert-butyl N-[(5-bromo-7-formyl-1-benzofuran-2-yl)methyl]carbamate |
InChI |
InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-7-12-6-9-4-11(16)5-10(8-18)13(9)20-12/h4-6,8H,7H2,1-3H3,(H,17,19) |
InChI Key |
MZEDVDMLEDEJAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=CC(=CC(=C2O1)C=O)Br |
Origin of Product |
United States |
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